Ytterbium antimonide

Vue d'ensemble

Description

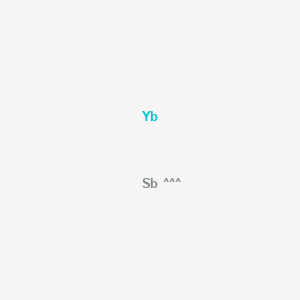

Ytterbium antimonide is a compound of ytterbium, a soft, silvery metal that slowly oxidizes in air, forming a protective surface layer . Ytterbium is a lanthanide and is named after Ytterby, Sweden . It has an atomic number of 70 and a relative atomic mass of 173.045 . The isotopes of ytterbium range from 149 Yb to 187 Yb .

Synthesis Analysis

Ytterbium compounds have been synthesized via various methods. For instance, Ytterbium-doped Mn3O4 nanostructures were synthesized via a facile hydrothermal route . Another study reported the synthesis of ytterbium sulfide (Yb2S3) thin film using a successive ionic layer adsorption and reaction (SILAR) method .

Chemical Reactions Analysis

Ytterbium tends to be more reactive than other lanthanide elements. It is usually stored in sealed containers to keep it from reacting with oxygen in the air. It also reacts slowly with water and more rapidly with acids and liquid ammonia . A study reported the highly enantioselective three-component Biginelli condensation catalyzed by a recyclable chiral ytterbium triflate .

Applications De Recherche Scientifique

Physical Properties and Structure : Ytterbium transition-metal antimonides like YbZn2Sb2 and YbCd2Sb2 show weakly metallic behavior and have divalent Ytterbium atoms, with evidence of trivalent Yb species as well (Zelinska et al., 2008).

Anti-Cancer Activities : Ytterbium(III) porphyrin complexes exhibit potent anti-cancer activities, with cytotoxic IC50 values in the sub-micromolar range, and are believed to work through apoptosis associated with endoplasmic reticulum stress pathway (Kwong et al., 2013).

Mixed-Valent Compounds : A ytterbium copper antimonide, YbCu0.52(2)Sb, indicates coexistence of Yb2+ and Yb3+ in the structure, showing metallic nature and highlighting a new fashion in stabilizing crystal structure (Liu et al., 2020).

DNA Binding and Antioxidant Activities : A ytterbium(III) complex with bis(N-salicylidene)-3-oxapentane-1,5-diamine shows the ability to bind calf thymus DNA via a groove binding mechanism and exhibits antioxidant activities (Wu et al., 2015).

Anti-Cancer Applications in Nanophosphors : Ytterbium-doped Gadolinium molybdate shows potential as a theranostic compound in cancer treatment, demonstrating inhibition of breast cancer cell viability and up-regulation of apoptotic genes (Kamaraju et al., 2019).

Biological Applications of Nanoparticles : Ytterbium oxide nanoparticles synthesized using Couroupita guianensis abul leaves extract show antibacterial, anti-cancer, anti-inflammatory, and antioxidant activities (Muthulakshmi & Sundrarajan, 2020).

Zintl Phase in Yb-Al-Sb Family : Ytterbium aluminium antimonide, Yb3AlSb3, synthesized through flux methods, exhibits features of infinite corner-sharing AlSb4 tetrahedra with Yb2+ cations for charge balance, showcasing a unique crystal structure (Shang et al., 2021).

Quantitative Spectral CT Imaging : An investigation into ytterbium nanocolloids demonstrates their potential for spectral CT imaging, offering unique discrimination of K-edge signals and bioelimination characteristics (Pan et al., 2012).

Organic Light-Emitting Devices : Ytterbium is explored for use in cathode systems of organic light-emitting devices (OLEDs), showing enhanced electron injection and the potential for highly transparent cathodes (Lai et al., 2002).

Safety And Hazards

Orientations Futures

Ytterbium-171 has attracted attention in recent years because it only contains two accessible quantum levels when cooled to its lowest-energy state. This property makes nondestructive measurement much easier, which may aid in the development of scalable quantum computing . Furthermore, optical trapping of ytterbium atoms has been studied, which could have potential applications in the future .

Propriétés

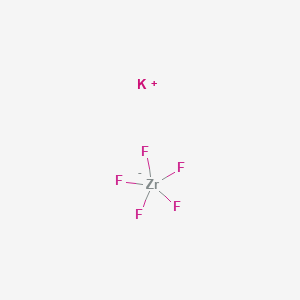

IUPAC Name |

antimony;ytterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sb.Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBSVFTUIOAZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sb].[Yb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SbYb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884529 | |

| Record name | Antimony, compd. with ytterbium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antimony;ytterbium | |

CAS RN |

12039-34-8 | |

| Record name | Antimony, compd. with ytterbium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antimony, compd. with ytterbium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)

![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)

![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)